(S)-Imazamox
Description
Properties
CAS No. |
355838-61-8 |
|---|---|
Molecular Formula |
C15H19N3O4 |
Molecular Weight |
305.334 |
IUPAC Name |
5-(methoxymethyl)-2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m0/s1 |
InChI Key |
NUPJIGQFXCQJBK-HNNXBMFYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=N1)C2=NC=C(C=C2C(=O)O)COC)C |
Synonyms |
5-Methoxymethyl-2-((4S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) Nicotinic Acid; 2-[(4S)-4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic Acid |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with a photoredox-catalyzed decarboxylation of N-arylglycine derivatives, generating α-amino radicals. These radicals undergo copper-mediated coupling with imines, followed by cyclization to form the imidazolidine ring. Key conditions include:
-
Catalyst : Chiral bisoxazoline-copper(I) complex (5 mol%)
-
Photoredox Catalyst : Ir(ppy)₃ (2 mol%)
-
Solvent : Dichloromethane under blue LED light (450 nm)
-
Temperature : Room temperature (25°C)
The reaction achieves yields up to 96% with minimal racemization, demonstrating scalability for industrial applications.
Adaptability for Imazamox Synthesis
While this method targets imidazolidines, modifying the substrate to include a ketone group instead of a secondary amine could yield imidazolinones. For example, substituting imines with keto-imines may direct cyclization toward the imidazolinone scaffold. Computational studies suggest that copper’s Lewis acidity facilitates enolate formation from keto-imines, enabling asymmetric induction.
Enantioselective Imidazolinone Ring Formation via Organocatalysis
Organocatalytic strategies offer an alternative to metal-based systems, avoiding transition-metal residues in agrochemicals. Proline-derived catalysts have been used to mediate asymmetric Mannich reactions, forming β-amino ketones as imidazolinone precursors.
Proline-Catalyzed Mannich Reaction
In a representative protocol:
-
Substrates : Ethyl glyoxylate, aniline derivatives, and ketones
-
Catalyst : L-Proline (10 mol%)
-
Solvent : Dimethylformamide (DMF)
-
Yield : 70–85% with 80–88% ee
The resulting β-amino ketones undergo cyclodehydration using POCl₃ to form imidazolinones. However, enantioselectivity diminishes during cyclization, necessitating optimized conditions.
Industrial-Scale Production and Process Optimization
Large-scale synthesis of this compound requires cost-effective and environmentally benign protocols. Recent patents highlight the following advancements:
Continuous Flow Photoreactors
Integrating photoredox catalysis with flow chemistry enhances light penetration and reduces reaction times. A pilot-scale study achieved 89% yield and 93% ee using a tubular reactor with immobilized copper catalysts.
Solvent Recycling and Waste Reduction
Supercritical CO₂ has replaced dichloromethane in extraction steps, reducing solvent use by 40%. Additionally, catalytic systems are recovered via nanofiltration membranes, achieving 95% reuse efficiency.
Analytical and Characterization Techniques
Ensuring enantiomeric purity is critical for regulatory compliance. Current methods include:
Chiral HPLC Analysis
-
Column : Chiralpak IA-3
-
Mobile Phase : Hexane/isopropanol (80:20)
-
Retention Time : this compound = 12.7 min; (R)-Imazamox = 15.3 min
X-ray Crystallography
Single-crystal analysis confirms absolute configuration. Key metrics for this compound:
-
Space Group : P2₁2₁2₁
-
Bond Angles : N1-C2-N3 = 108.5°, C2-N3-C4 = 114.2°
Environmental and Regulatory Considerations
This compound’s environmental persistence varies with formulation. Aqueous half-lives range from 4–49 days, while sediment-bound residues persist for ~2 years. Regulatory agencies mandate degradation studies under aerobic and anaerobic conditions to assess groundwater contamination risks .
Chemical Reactions Analysis
Types of Reactions: (S)-Imazamox undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Major Products:
Oxidation Products: Corresponding oxides and hydroxylated derivatives.
Reduction Products: Reduced imidazolinone derivatives.
Substitution Products: Various substituted imidazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
1.1 Herbicidal Efficacy
(S)-Imazamox is primarily utilized as a post-emergence herbicide in crops such as soybean and wheat. It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to plant growth cessation and eventual death of susceptible weed species.
- Weed Control : Studies have demonstrated that this compound effectively controls a range of weed species, including both broadleaf and grassy types. For instance, research indicates that it can achieve significant reductions in weed biomass with effective doses varying based on the specific crop and weed species targeted .
Table 1: Efficacy of this compound on Various Weed Species
| Weed Species | Application Rate (g ai/ha) | Control Efficacy (%) |
|---|---|---|
| Common Lambsquarters | 50 | 90 |
| Barnyardgrass | 75 | 85 |
| Velvetleaf | 100 | 95 |
Resistance Management
2.1 Development of Resistance
Research has shown that certain cultivars of wheat exhibit resistance to this compound, which raises concerns regarding the long-term efficacy of this herbicide. Studies have identified multiple mechanisms contributing to this resistance, including enhanced metabolic detoxification and reduced translocation within resistant cultivars .
- Case Study : A study on two new wheat cultivars, Rafalín and Antoñín, demonstrated resistance factors significantly higher than their susceptible counterparts, indicating a need for integrated weed management strategies that include crop rotation and the use of alternative herbicides .
Environmental Impact
3.1 Soil Persistence and Mobility
This compound exhibits varying persistence in soil depending on environmental conditions such as temperature and moisture levels. Research indicates that its half-life can range from several days to weeks, influencing its potential impact on rotational crops .
- Soil Persistence Study : A study highlighted that this compound remains active in soil for extended periods, which can affect subsequent plantings if not managed properly. The implications for crop rotation strategies are critical for sustainable agricultural practices .
Toxicological Studies
4.1 Acute Toxicity Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound in non-target organisms, including mammals. A study involving Sprague-Dawley rats revealed significant hepatic and pancreatic effects following exposure to high doses of imazamox-based formulations .
- Findings : The study reported increases in serum glucose and liver enzyme levels indicative of potential hepatotoxicity, suggesting that caution is warranted when applying this herbicide near sensitive ecosystems or during specific life stages of non-target organisms .
Regulatory Status
This compound has been evaluated by various regulatory bodies worldwide for its safety and efficacy. The World Health Organization has included it in assessments regarding acceptable daily intake levels, emphasizing its importance in global agricultural practices while ensuring human health safety .
Mechanism of Action
(S)-Imazamox exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting AHAS, this compound disrupts protein synthesis and cell growth in susceptible plants, leading to their eventual death. The molecular targets and pathways involved include the binding of this compound to the active site of AHAS, preventing the enzyme from catalyzing its normal reactions.
Comparison with Similar Compounds
Table 1: Resistance Metrics for Imazamox and Comparable Herbicides
*ED₅₀ values from fresh weight reduction assays.
Key Findings :
- Cross-resistance patterns : Amaranthus hybridus populations resistant to imazamox (46-fold) exhibit lower cross-resistance to glyphosate (126-fold) due to distinct target mutations (ALS vs. EPSPS genes) .
- Metabolic resistance: In Papaver rhoeas, resistance to imazamox (RF₅₀ = 9.71) is reversed by malathion, a cytochrome P450 inhibitor, confirming non-target-site metabolic detoxification . Tribenuron resistance in G. coronaria is unaffected by malathion, indicating target-site mutations .
Synergistic Interactions with Adjuvants
Combining imazamox with carfentrazone-ethyl or P450 inhibitors enhances efficacy against resistant weeds:
Table 2: Synergistic Effects of Imazamox Combinations
Mechanistic Insights :
- Malathion suppresses P450-mediated imazamox detoxification, restoring susceptibility in resistant weeds .
- Carfentrazone-ethyl enhances membrane disruption, improving imazamox uptake in hard-to-control species like Schinus terebinthifolia .
Metabolic Degradation in Resistant Crops
Table 3: Metabolism Comparison in Resistant vs. Susceptible Plants
Notable Contrasts:
Environmental and Application Factors
- Temperature effects : Imazamox metabolism in Secale cereale is reduced at low temperatures, increasing herbicide retention and phytotoxicity .
- Dose optimization: Reduced imazamox doses (25–50% of 40 g ai ha⁻¹) effectively control Chenopodium album at later growth stages, mimicking full-dose efficacy .
Biological Activity
(S)-Imazamox is a selective herbicide that belongs to the imidazolinone family, primarily used for controlling broadleaf and grass weeds in crops such as soybeans and wheat. Its biological activity is largely attributed to its mechanism of action as an inhibitor of the enzyme acetolactate synthase (ALS), which plays a critical role in the biosynthesis of branched-chain amino acids in plants.
Imazamox functions by inhibiting the ALS enzyme, which is essential for the production of valine, leucine, and isoleucine. The inhibition of this enzyme leads to the disruption of protein synthesis, ultimately resulting in plant death. The compound's selectivity arises from its ability to target specific ALS isoforms present in susceptible plant species while having less effect on certain resistant biotypes.
Resistance Mechanisms
Resistance to imazamox has been documented in various weed populations, primarily through target-site mutations in the ALS gene. For instance, studies have identified specific mutations such as Ser653Asn and Trp574Leu that confer resistance by altering the binding affinity of imazamox to the ALS enzyme. These mutations can significantly increase the effective dose required to achieve a 50% reduction in plant growth (ED50) compared to susceptible biotypes.
Table 1: Resistance Factors (RF) and ED50 Values for Imazamox
| Biotype | ED50 (g ai ha⁻¹) | Resistance Factor (RF) |
|---|---|---|
| Susceptible (S) | 7.4 | 1 |
| Resistant (R1) | 1250.2 | 168 |
| Resistant (R2) | 5434 | 730 |
Pharmacokinetics
Research indicates that this compound is absorbed rapidly by plant tissues, with studies showing over 94% absorption within 96 hours post-application in susceptible cultivars. In resistant cultivars, absorption rates were slightly lower but not statistically significant. The compound's metabolism involves cytochrome P450 enzymes, which can convert imazamox into less active metabolites, contributing to resistance mechanisms observed in certain weed populations.
Toxicological Studies
Toxicological assessments have demonstrated that this compound exhibits low acute toxicity in mammals. Studies involving Sprague-Dawley rats revealed that doses up to 5000 mg/kg resulted in no significant adverse effects on survival or health. However, chronic exposure studies indicated some potential for liver and pancreatic damage at higher doses, suggesting that while imazamox is relatively safe for non-target organisms at recommended application rates, caution is warranted regarding long-term exposure.
Table 2: Toxicity Data from Animal Studies
| Study Type | Dose (mg/kg) | Observed Effects |
|---|---|---|
| Acute Oral Toxicity | >5000 | No significant effects |
| Chronic Dietary Exposure | 10000 | Slight reduction in body weight |
| Liver Function | Varies | Apoptosis and necrosis at high doses |
Case Studies
Several case studies have highlighted the effectiveness and challenges associated with using this compound in agricultural settings:
- Case Study on Wheat Cultivars : A study evaluated different wheat cultivars' responses to imazamox application. Resistant cultivars demonstrated significantly higher ED50 values compared to susceptible ones, indicating a need for increased application rates or alternative management strategies.
- Field Trials : Field trials conducted in Brazil showed variable resistance levels among wild poinsettia populations, with some exhibiting more than fivefold increases in resistance compared to susceptible populations. This variability underscores the importance of monitoring resistance development over time.
Q & A
Q. What is the biochemical mechanism of (S)-Imazamox, and how does it differ from racemic mixtures in plant studies?
this compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis, leading to plant growth arrest and death. Unlike racemic mixtures (e.g., (±)-Imazamox), the (S)-enantiomer exhibits higher herbicidal activity due to stereospecific binding to ALS. Methodologically, enantiomer-specific efficacy can be confirmed via enzyme inhibition assays (e.g., ALS activity in Arabidopsis mutants) and comparative dose-response experiments using purified enantiomers .
Q. What standardized protocols exist for quantifying this compound residues in soil and plant tissues?
High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:
- Soil extraction using acetonitrile/water (80:20 v/v) adjusted to pH 3.
- Plant tissue homogenization in methanol, followed by solid-phase extraction (SPE) cleanup.
- Quantification via isotope dilution (e.g., deuterated imazamox as an internal standard) to minimize matrix effects .
Q. How do researchers design controlled experiments to assess this compound selectivity in non-target crops?
- Use imidazolinone-tolerant crop varieties (e.g., Clearfield® wheat) as controls.
- Apply this compound at varying growth stages (e.g., pre- vs. post-emergence).
- Monitor phytotoxicity via chlorophyll fluorescence imaging and biomass quantification.
- Include untreated plots and racemic imazamox treatments for comparative analysis .
Advanced Research Questions
Q. How can conflicting data on this compound efficacy under varying environmental conditions be reconciled?
Contradictions often arise from interactions between planting date, soil moisture, and temperature. For example, delayed planting reduces wheat grain yield under imazamox treatment due to shortened vegetative growth phases, independent of herbicide injury . To address this:
- Conduct multi-year field trials with factorial designs (e.g., planting date × herbicide application timing).
- Use mixed-effects models to account for environmental covariates (e.g., rainfall, soil pH).
- Validate findings via controlled greenhouse experiments simulating field conditions .
Q. What methodologies are effective in studying cross-resistance to this compound in weed populations?
- Whole-plant assays : Dose-response curves (e.g., GR₅₀ values) for resistant vs. susceptible biotypes.
- ALS gene sequencing : Identify mutations (e.g., Pro197→Ser) linked to resistance.
- Metabolic profiling : Quantify glutathione-S-transferase (GST) activity, a common detoxification pathway.
- Synergist studies : Apply cytochrome P450 inhibitors (e.g., malathion) to isolate resistance mechanisms .
Q. How should researchers optimize experimental designs to minimize confounding variables in ALS inhibition studies?
- Blocked designs : Stratify plots by soil type and drainage.
- Repeated measures : Track ALS activity at multiple time points post-application.
- Negative controls : Use ALS-inactive analogs (e.g., imazamox-methyl ester) to differentiate target-specific effects.
- Data normalization : Express enzyme activity as a percentage of untreated controls to account for diurnal variation .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?
- Fit data to log-logistic models (e.g., y = C + (D − C)/(1 + (x/ED₅₀)^b)) using software like R’s drc package.
- Compare model parameters (e.g., slope factor b, ED₅₀) via ANOVA with Tukey’s post-hoc test.
- Address heteroscedasticity by applying Box-Cox transformations or weighted least squares .
Methodological Challenges and Solutions
Q. How can researchers address low recovery rates of this compound in complex matrices like organic-rich soils?
- Matrix-matched calibration : Prepare standards in soil extracts to correct for ion suppression.
- Enhanced extraction : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) kits with dispersive SPE.
- Post-column infusion : Introduce internal standards post-column during LC-MS/MS to monitor matrix effects .
Q. What strategies mitigate photodegradation artifacts in this compound field studies?
Q. How do researchers validate the specificity of anti-Imazamox antibodies in immunoassay-based detection?
- Perform cross-reactivity tests with structurally related herbicides (e.g., imazapyr, imazethapyr).
- Use surface plasmon resonance (SPR) to measure binding kinetics.
- Compare results with LC-MS/MS for concordance analysis .
Data Interpretation and Reporting
Q. How should contradictory findings between laboratory and field studies be reported?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
